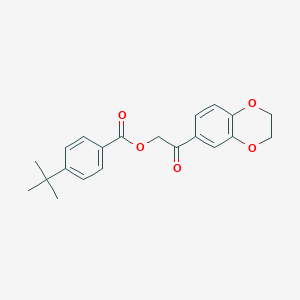

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide, also known as AMBS, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of benzofuran derivatives, and it has been shown to exhibit a range of pharmacological activities.

Applications De Recherche Scientifique

Applications in HIV-1 Infection Prevention and Drug Development

The compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide has been studied for its potential use in the medical field, particularly in the prevention of HIV-1 infection. Research by Cheng De-ju (2015) highlights the synthesis of methylbenzenesulfonamide derivatives with potential applications in targeting preparations for preventing human HIV-1 infection. This indicates a promising avenue for drug development utilizing this compound (Cheng De-ju, 2015).

Role in Anticancer Activity

Studies have also explored the use of this compound in anticancer applications. Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of this compound, have been examined for their DNA binding and cleavage capabilities, genotoxicity, and antiproliferative activity. These complexes have shown potential in inducing cell death primarily through apoptosis, indicating their relevance in cancer treatment (González-Álvarez et al., 2013).

Potential Therapeutic Agent for Alzheimer’s Disease

Furthermore, the compound has been studied for its potential role in treating neurological conditions such as Alzheimer’s disease. Abbasi et al. (2018) synthesized a series of sulfonamides derived from this compound and evaluated their effects on acetylcholinesterase inhibition, revealing promising results. One particular derivative demonstrated inhibitory activity comparable to Neostigmine methylsulfate, a known acetylcholinesterase inhibitor, suggesting its potential as a therapeutic agent for Alzheimer’s disease (Abbasi et al., 2018).

Structural and Synthesis Research

There has also been significant interest in the structural characterization and synthesis of this compound. Research efforts like those of Souza et al. (2018) have detailed the synthetic routes and characterized the molecular structure of this compound derivatives, contributing to our understanding of its chemical properties and potential applications in various fields (Souza et al., 2018).

Propriétés

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-11-4-7-15(8-5-11)24(21,22)19-14-6-9-17-16(10-14)18(12(2)20)13(3)23-17/h4-10,19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHECOZHKZAMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395500.png)

![N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395501.png)

![(2-Methylpiperidin-1-yl)[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B395503.png)

![N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395504.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395506.png)

![Diethyl 5-methyl-3-({[7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B395507.png)

![N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395510.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395511.png)

![N-benzyl-N-methyl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395513.png)

![7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B395515.png)

![Azepan-1-yl-[5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B395519.png)